molecular formula C11H13F2NS B13279226 N-(3,4-difluorophenyl)thian-3-amine

N-(3,4-difluorophenyl)thian-3-amine

Cat. No.: B13279226
M. Wt: 229.29 g/mol
InChI Key: XBZFJUQYLMSLAF-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)thian-3-amine is a substituted amine derivative featuring a thiane (a six-membered saturated sulfur-containing ring) linked to a 3,4-difluorophenyl group via an amine bridge. For instance, sulfonamide derivatives like N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide () are synthesized for skin-lightening applications by inhibiting tyrosinase, a key enzyme in melanin production. Similarly, N-(3-chloro-4-fluorophenyl)thian-3-amine () highlights the structural versatility of this class, where halogen substituents modulate electronic and steric properties.

The target compound’s fluorine atoms likely enhance its metabolic stability and lipophilicity compared to non-fluorinated analogs, which could improve membrane permeability in biological systems. However, its exact biological or industrial applications remain speculative without direct experimental data.

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

N-(3,4-difluorophenyl)thian-3-amine

InChI

InChI=1S/C11H13F2NS/c12-10-4-3-8(6-11(10)13)14-9-2-1-5-15-7-9/h3-4,6,9,14H,1-2,5,7H2

InChI Key

XBZFJUQYLMSLAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)thian-3-amine typically involves the reaction of 3,4-difluoroaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3,4-difluorophenyl)thian-3-amine is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It helps in understanding the interactions between fluorinated compounds and biological targets .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. This results in the modulation of various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(3,4-difluorophenyl)thian-3-amine with structurally related compounds:

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Properties/Applications Reference
This compound C₁₁H₁₂F₂NS Thiane ring, 3,4-difluorophenyl, amine Potential kinase inhibition (inferred)
N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide C₁₄H₁₂F₂N₂O₄S 3,4-Difluorophenyl, sulfonamide, dimethoxy Tyrosinase inhibition (skin-lightening)
N-(3-Chloro-4-fluorophenyl)thian-3-amine C₁₁H₁₂ClFNS Thiane ring, 3-chloro-4-fluorophenyl, amine Unspecified (likely bioactive intermediate)
GSK2141795 (NSC 767034) C₁₈H₁₆Cl₂F₂N₄O₂ Difluorophenyl, pyrazole, furancarboxamide Pan-AKT inhibitor (anticancer)

Key Differences and Implications

Substituent Effects: Fluorine vs. Chlorine’s stronger electron-withdrawing effect may reduce basicity of the amine compared to fluorine . Sulfonamide vs. Amine: The sulfonamide group in introduces hydrogen-bonding capacity (N–H···O interactions), enhancing crystal lattice stability . In contrast, the amine in the target compound may prioritize hydrophobic interactions.

Biological Activity: The sulfonamide derivative () directly inhibits tyrosinase via planar aromatic stacking and hydrogen bonding . The target compound’s thiane ring and fluorine substituents could similarly modulate enzyme interactions but require experimental validation.

Physicochemical Properties :

  • Hydrogen Bonding : The sulfonamide’s N–H···O network stabilizes its crystal structure (dihedral angle = 66.05° between aromatic rings) , whereas the target compound’s amine may form weaker N–H···S or C–H···F interactions.
  • Lipophilicity : The thiane ring and fluorine atoms in the target compound likely increase logP compared to the sulfonamide, favoring blood-brain barrier penetration.

Biological Activity

N-(3,4-difluorophenyl)thian-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thian-3-amine moiety linked to a 3,4-difluorophenyl group. Its molecular formula is C10H8F2N2SC_{10}H_{8}F_{2}N_{2}S, with a molecular weight of approximately 232.25 g/mol. The unique structural characteristics of this compound contribute to its distinctive chemical reactivity and biological properties.

Research indicates that this compound interacts with specific molecular targets within biological systems. Preliminary studies suggest the following mechanisms:

  • Enzyme Modulation : The compound may bind to enzymes involved in critical metabolic pathways, potentially altering their activity.
  • Cellular Process Influence : It appears to affect cellular processes such as apoptosis and proliferation, which are crucial in cancer biology.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in various studies. For instance, it has been evaluated against several bacterial strains using methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. Results indicate that the compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1620
Escherichia coli3215
Pseudomonas aeruginosa6412

Anticancer Properties

In addition to its antimicrobial effects, this compound is under investigation for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic proteins.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to:

  • Increased Caspase Activity : Indicating activation of the apoptotic pathway.
  • Reduced Cell Viability : A dose-dependent decrease in cell viability was observed after 24 hours of treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the thian structure or the fluorinated phenyl group can significantly impact its potency and selectivity.

Table 2: SAR Insights for Thian Derivatives

Compound StructureBiological Activity
This compoundAntimicrobial & Anticancer
N-(2-fluorophenyl)thian-3-amineReduced activity
N-(4-fluorophenyl)thian-3-amineEnhanced anticancer activity

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